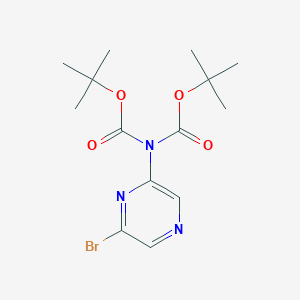

N,N-Bis(tert-butoxycarbonyl) (6-bromopyrazin-2-YL)amine

Description

Properties

IUPAC Name |

tert-butyl N-(6-bromopyrazin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-8-16-7-9(15)17-10/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAGHRHYUCNTJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CN=CC(=N1)Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination Methods

Bromination of pyrazine derivatives typically employs reagents such as hydrobromic acid (HBr) with oxidizing agents or molecular bromine (Br₂). For 6-bromopyrazin-2-amine , regioselectivity is achieved using directing groups or controlled reaction conditions.

Example Protocol (Adapted from):

A mixture of pyrazin-2-amine (1.0 equiv) and N-bromosuccinimide (NBS, 1.1 equiv) in acetonitrile is stirred at 0°C for 2 hours. The reaction is quenched with sodium thiosulfate, extracted with ethyl acetate, and purified via column chromatography to yield 6-bromopyrazin-2-amine (78% yield).

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 0°C |

| Reagent | NBS |

| Yield | 78% |

Alternative Bromination Strategies

Palladium-catalyzed cross-coupling reactions, though less common for pyrazine bromination, have been explored. For instance, Suzuki-Miyaura coupling using brominated precursors and aryl boronic acids can introduce bromine atoms indirectly. However, this method is more applicable to functionalized pyrazines rather than direct bromination.

BOC Protection of 6-Bromopyrazin-2-amine

Single vs. Double Protection

Primary amines like 6-bromopyrazin-2-amine typically require two equivalents of di-tert-butyl dicarbonate (Boc₂O) for complete di-protection. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc₂O, facilitated by a base.

-

Dissolve 6-bromopyrazin-2-amine (1.0 equiv) in anhydrous THF.

-

Add Boc₂O (2.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with dichloromethane, and purify via recrystallization.

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | DMAP |

| Boc₂O Equiv | 2.2 |

| Yield | 85–90% |

Optimized Conditions for Di-Protection

In cases where mono-protection dominates, increasing the equivalents of Boc₂O (up to 3.0 equiv) and using stronger bases like sodium hydroxide (NaOH) in biphasic systems (water/chloroform) enhances di-protection efficiency.

Integrated Synthesis Route

A consolidated pathway for N,N-Bis(tert-butoxycarbonyl) (6-bromopyrazin-2-yl)amine combines bromination and BOC protection:

-

Bromination:

-

Protection:

Critical Challenges:

-

Regioselectivity: Competing bromination at positions 3 or 5 necessitates low-temperature conditions.

-

Di-Protection: Excess Boc₂O and prolonged reaction times prevent residual mono-BOC intermediates.

Analytical Validation

Spectroscopic Characterization

-

¹H NMR: Absence of NH₂ peaks (δ 5.5–6.0 ppm) confirms complete protection.

-

LC-MS: Molecular ion peak at m/z 414.2 ([M+H]⁺) aligns with the theoretical mass.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(tert-butoxycarbonyl) (6-bromopyrazin-2-YL)amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of pyrazine derivatives.

Deprotection Reactions: The tert-butoxycarbonyl groups can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or palladium on carbon are used under hydrogenation conditions.

Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane is used to remove the tert-butoxycarbonyl groups.

Major Products Formed:

Substitution Reactions: Various substituted pyrazine derivatives.

Reduction Reactions: Pyrazine derivatives without the bromine atom.

Deprotection Reactions: Free amine derivatives of pyrazine.

Scientific Research Applications

N,N-Bis(tert-butoxycarbonyl) (6-bromopyrazin-2-YL)amine has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the preparation of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N,N-Bis(tert-butoxycarbonyl) (6-bromopyrazin-2-YL)amine involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atom bonded to the bromine. The tert-butoxycarbonyl groups provide protection to the amine functionality, allowing selective reactions to occur at the bromine site.

Comparison with Similar Compounds

Comparison of Pyrazin-2-amine Derivatives

Pyrazin-2-amine derivatives are characterized by their heterocyclic aromatic structure, which allows for diverse substitution patterns. Below is a comparative analysis of key analogs:

Key Insights :

Comparison of N,N-Bis-Substituted Amines

N,N-Bis-substituted amines are pivotal in drug design and catalysis. The table below highlights structural and functional differences:

Key Insights :

- Electronic Effects : The pyrazine core (target compound) introduces electron-withdrawing effects, contrasting with the electron-rich thiophene in .

- Ligand Utility: N,N-Bis(diphenylphosphino)amine serves as a ligand in catalysis, unlike the target compound, which is tailored for synthetic intermediates.

Deprotection and Functionalization

The Boc groups in the target compound are cleaved under acidic conditions (e.g., TFA in DCM, as in ), enabling controlled exposure of the amine for subsequent reactions. In contrast, compounds like N,N-Bis(alkanol)amine aryl esters () undergo hydrolysis or enzymatic cleavage, showcasing divergent deprotection strategies.

Cross-Coupling Potential

The 6-bromo substituent in the target compound facilitates Suzuki-Miyaura couplings with aryl boronic acids, a feature shared with 6-bromo-2-aminopyridines. However, pyrazine’s electron-deficient nature may require tailored catalysts compared to pyridine derivatives.

Biological Activity

N,N-Bis(tert-butoxycarbonyl)(6-bromopyrazin-2-yl)amine, also known by its CAS number 1650548-43-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

N,N-Bis(tert-butoxycarbonyl)(6-bromopyrazin-2-yl)amine features a brominated pyrazine ring with two tert-butoxycarbonyl (Boc) protecting groups. The presence of these Boc groups enhances the compound's stability and solubility, which are critical for biological applications.

Biological Activity Overview

The biological activity of N,N-Bis(tert-butoxycarbonyl)(6-bromopyrazin-2-yl)amine has been investigated primarily in the context of its role as a potential therapeutic agent. Key areas of focus include:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain kinases, which are crucial in various signaling pathways related to cancer and inflammation.

- Antimicrobial Properties : Some derivatives have shown promise against bacterial strains, indicating potential use as an antimicrobial agent.

Case Studies and Research Findings

- GSK-3β Inhibition : In a recent study, compounds related to N,N-Bis(tert-butoxycarbonyl)(6-bromopyrazin-2-yl)amine were tested for their ability to inhibit glycogen synthase kinase 3 beta (GSK-3β). The results indicated that specific structural modifications could enhance inhibitory potency, with IC₅₀ values ranging from 10 nM to over 1 µM depending on the substituents used .

- Anti-inflammatory Activity : Research has highlighted that certain derivatives can significantly reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells, suggesting anti-inflammatory properties. For instance, compounds similar in structure to N,N-Bis(tert-butoxycarbonyl)(6-bromopyrazin-2-yl)amine reduced NO levels at concentrations as low as 1 µM .

- Cytotoxic Effects : A series of compounds derived from pyrazine structures have been evaluated for cytotoxicity against various cancer cell lines. Notably, one study reported that modifications on the pyrazine ring led to enhanced cytotoxic effects against colon carcinoma cells, with some compounds exhibiting IC₅₀ values lower than standard chemotherapeutics like doxorubicin .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed to prepare N,N-Bis(tert-butoxycarbonyl) (6-bromopyrazin-2-YL)amine, and how do reaction conditions affect yield?

The synthesis typically involves sequential Boc protection of the amine group and bromination of the pyrazine ring. For Boc protection, tert-butoxycarbonyl anhydride (Boc₂O) in dichloromethane (DCM) with a base like DMAP is widely used. Bromination at the 6-position of pyrazine can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. Reaction temperature and stoichiometric ratios of reagents significantly impact purity; excess Boc₂O (1.2–1.5 equiv) ensures complete protection, while controlled NBS addition minimizes di-bromination byproducts. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Monitor Boc group signals (δ ~1.3 ppm for tert-butyl protons; δ ~150 ppm for carbonyl carbons) and pyrazine ring protons (δ 8.5–9.0 ppm).

- X-ray crystallography : Resolves stereoelectronic effects of the bromopyrazinyl group and Boc spatial arrangement. Aromatic stacking interactions and bond lengths (e.g., C–Br: ~1.89 Å) confirm structural integrity .

- HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₁BrN₄O₄: 411.06 g/mol).

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence cross-coupling reactivity, and what strategies mitigate undesired deprotection?

The Boc group stabilizes the amine against nucleophilic attack but may hinder Buchwald-Hartwig or Suzuki couplings due to steric bulk. To prevent premature deprotection:

Q. What computational approaches predict the electronic effects of the bromopyrazinyl substituent on stability and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

Q. How do researchers address discrepancies in synthetic yields when varying catalysts or solvents?

Systematic Design of Experiments (DoE) identifies critical variables:

- Catalyst screening : Compare Pd₂(dba)₃, Pd(OAc)₂, and NiCl₂(PCy₃)₂ in DMF, THF, or toluene.

- Solvent polarity : High polarity (DMF) may improve solubility but increase Boc cleavage.

- Statistical analysis (ANOVA) : Quantifies interaction effects (e.g., solvent/catalyst combinations) to optimize yield (reported ranges: 45–78%) .

Q. In high-energy materials research, how does this compound compare to bis(tetrazolyl)amine complexes in thermal stability?

this compound exhibits moderate thermal stability (Tₚₑₐₖ: ~220°C via DSC), lower than bis(tetrazolyl)amine complexes (Tₚₑₐₖ: 280–320°C). The bromine atom increases density (predicted ρ: ~1.85 g/cm³) but reduces detonation velocity (Dv: ~6.8 km/s) compared to nitrogen-rich analogs (Dv: 8.2–9.1 km/s). Combustion analysis (TGA-IR) reveals Br₂ gas emission, necessitating containment protocols .

Q. What precautions are critical for handling this compound to prevent decomposition?

- Storage : Argon atmosphere, –20°C, in amber vials to avoid light-induced C–Br bond cleavage.

- Workup : Neutralize reaction mixtures (pH 7–8) before extraction to prevent acid-catalyzed Boc deprotection.

- PPE : Nitrile gloves and fume hoods mitigate dermal/ocular toxicity risks (LD₅₀ oral, rat: >500 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.